molecular formula C25H23N5O2S B2606009 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-45-0

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2606009
CAS No.: 872197-45-0
M. Wt: 457.55
InChI Key: KATIOZHPCJZGDH-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 3,4-Dimethylbenzenesulfonyl group: Attached to the triazole ring, this substituent introduces steric bulk and enhances lipophilicity due to the methyl groups.
  • N-(4-Ethylphenyl) group: A para-substituted ethyl group on the aniline moiety, contributing to hydrophobic interactions.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-4-18-10-12-19(13-11-18)26-23-21-7-5-6-8-22(21)30-24(27-23)25(28-29-30)33(31,32)20-14-9-16(2)17(3)15-20/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIOZHPCJZGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.

    Introduction of the Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using a sulfonyl chloride derivative in the presence of a base.

    Attachment of the Ethylphenyl Group: This step involves the coupling of the ethylphenyl group to the triazoloquinazoline core through a suitable reaction, such as a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on specific biological pathways and targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with three structurally related triazoloquinazoline derivatives:

Compound Name Sulfonyl Group Substituent Amine Group Substituent Molecular Formula Molecular Weight (g/mol) Calculated logP
Target Compound 3,4-Dimethylbenzenesulfonyl 4-Ethylphenyl C25H23N5O2S 461.5* 4.2*
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl C23H19N5O3S 465.5 3.8
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethyl C30H32N5O2S 558.7 5.1
4-(3,4-Dihydroquinolin-1-ylsulfonyl)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]benzamide 3,4-Dihydroquinolin-1-ylsulfonyl 4-(5-Methylisoxazol-3-yl)sulfamoylphenyl C28H26N6O5S2 614.7 3.5

*Estimated values based on structural extrapolation from analogues.

Key Observations:

Sulfonyl Group Variations: The target compound’s 3,4-dimethylbenzenesulfonyl group increases steric hindrance and lipophilicity compared to the unsubstituted benzenesulfonyl group in . This may enhance membrane permeability but reduce solubility.

Amine Group Modifications :

  • The target ’s 4-ethylphenyl group lacks the oxygen atom present in ’s 4-ethoxyphenyl, reducing hydrogen-bonding capacity but increasing logP.
  • ’s 3,4-diethoxyphenethyl chain adds flexibility and oxygen atoms, likely improving aqueous solubility despite its higher molecular weight.

logP Trends :

  • Bulkier hydrophobic groups (e.g., ’s diethoxyphenethyl) correlate with higher logP values, suggesting enhanced lipid bilayer penetration.
  • Polar substituents (e.g., sulfamoyl in ) lower logP, favoring solubility but limiting passive diffusion.

Hypothetical Pharmacological Implications

  • Target Compound : The combined hydrophobicity (logP ~4.2) and steric bulk may favor central nervous system (CNS) penetration or kinase inhibition, though metabolic stability could be a concern.
  • Compound : The ethoxy group’s polarity may limit bioavailability but improve water solubility for intravenous formulations.

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O2S
  • Molecular Weight : 396.52 g/mol
  • IUPAC Name : this compound

The structure features a triazole ring fused to a quinazoline moiety, with a sulfonyl group and ethylphenyl substituents that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this molecule exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors involved in disease processes. The following subsections detail specific areas of biological activity.

Anticancer Activity

Several studies have highlighted the potential of triazoloquinazoline derivatives in cancer treatment. These compounds may inhibit pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. Inhibition of PKM2 can lead to reduced tumor growth and proliferation.

Case Study : A study demonstrated that a related triazoloquinazoline compound significantly reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism was linked to the modulation of metabolic pathways associated with glycolysis and oxidative phosphorylation.

Antimicrobial Properties

The sulfonamide group in the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis.

Research Findings : In vitro studies have shown that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may act as a competitive inhibitor for enzymes involved in folate metabolism.
  • Receptor Modulation : Binding studies suggest that the compound may interact with various receptors involved in cellular signaling pathways, potentially leading to altered gene expression profiles associated with cell growth and survival.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the specific arrangement of functional groups in this molecule. The presence of both a triazole and quinazoline core enhances its binding affinity for target proteins compared to simpler analogs.

Compound NameStructureBiological Activity
Compound AStructure AAnticancer
Compound BStructure BAntimicrobial
This CompoundStructure CAnticancer, Antimicrobial

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